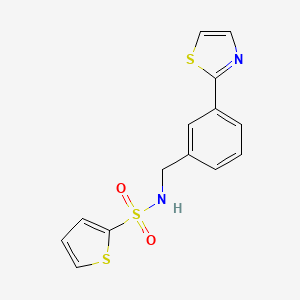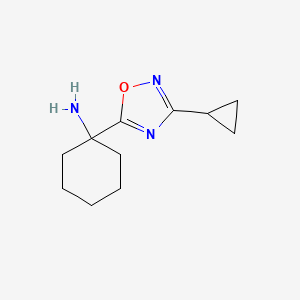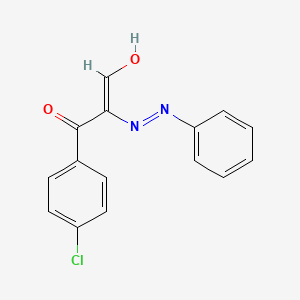
N-(3-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide is a complex organic compound featuring a thiazole ring fused to a thiophene ring, with a benzyl group attached to the nitrogen atom of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the construction of the thiazole ring. One common method is the Hantzsch synthesis, which involves the reaction of α-halocarbonyl compounds with S, N-1,3-binucleophiles such as thiourea or thiocarbamates. The resulting thiazole ring can then be further functionalized to introduce the thiophene and benzyl groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(3-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids or sulfonyl chlorides, while reduction reactions can produce thioethers or amines.
Scientific Research Applications
Chemistry: In chemistry, N-(3-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activity, including antimicrobial, antifungal, and anti-inflammatory properties. It can be used in the development of new drugs and biologically active agents.
Medicine: In medicine, this compound may be explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development in treating various diseases.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. It can also serve as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(3-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Thiazole derivatives
Thiophene derivatives
Benzyl sulfonamides
Uniqueness: N-(3-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide stands out due to its unique combination of thiazole and thiophene rings, which provides distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
N-[[3-(1,3-thiazol-2-yl)phenyl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S3/c17-21(18,13-5-2-7-19-13)16-10-11-3-1-4-12(9-11)14-15-6-8-20-14/h1-9,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZAIQSAQYKUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2867089.png)


![Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2867093.png)
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(3-chloro-4-fluorophenyl)furan-2-yl)acrylonitrile](/img/structure/B2867094.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2867098.png)
![4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2867100.png)
![Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2867103.png)


![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzamide](/img/structure/B2867109.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2867110.png)
![5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2867112.png)
